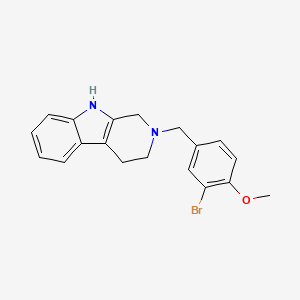
2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Br-MBC, is a beta-carboline derivative that has been extensively studied for its potential therapeutic applications. Beta-carbolines are a class of naturally occurring compounds that are found in various plants, fungi, and animals. They have been shown to possess a wide range of biological activities, including antitumor, antioxidant, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the activity of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and physiological effects:
2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have neuroprotective effects, including the protection of dopaminergic neurons in models of Parkinson's disease. In addition, 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. It has also been shown to have low toxicity in animal studies. However, there are also limitations to its use in lab experiments. 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, which may lead to the development of more effective therapeutic agents. In addition, the use of 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in combination with other drugs or therapies may be explored to enhance its therapeutic effects. Finally, the potential use of 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in clinical trials for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases should be investigated.
Aplicaciones Científicas De Investigación
2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 2-(3-bromo-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c1-23-19-7-6-13(10-16(19)20)11-22-9-8-15-14-4-2-3-5-17(14)21-18(15)12-22/h2-7,10,21H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYQPLOQSUPZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



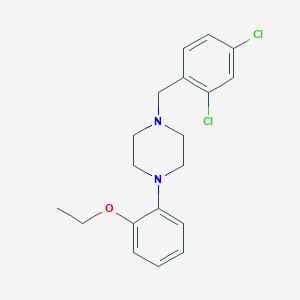
![1-(2,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441092.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3441102.png)
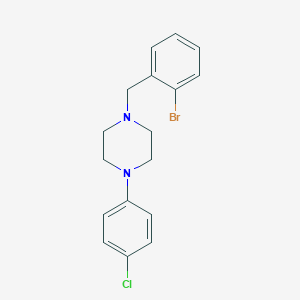
![1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441129.png)
![1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441136.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3441140.png)
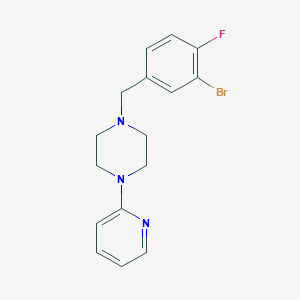
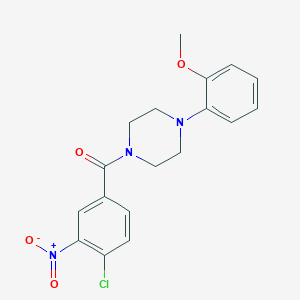
![1-(2-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441158.png)
![ethyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441172.png)

![N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441183.png)
